6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Description

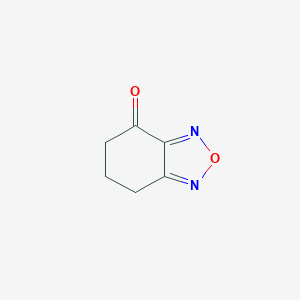

Structure

2D Structure

Properties

IUPAC Name |

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONIOJQXOFZEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NON=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337483 | |

| Record name | 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142328-06-1 | |

| Record name | 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, a heterocyclic ketone of interest in medicinal and materials chemistry. Due to the limited availability of data for this specific molecule, this guide also incorporates information from its close derivatives and related benzoxadiazole structures to infer its likely characteristics and reactivity profile.

Core Chemical Structure and Properties

This compound, also known by its synonym 4-keto-4,5,6,7-tetrahydrobenzofurazan, possesses a bicyclic structure fusing a dihydro-oxadiazole ring with a cyclohexenone moiety. The core scaffold, 2,1,3-benzoxadiazole (also known as benzofurazan), is a key building block in the synthesis of various functional materials and biologically active compounds. Derivatives of 2,1,3-benzoxadiazole are noted for their applications as fluorophores and have been investigated for their potential as anticancer agents.

General Properties of the Benzoxadiazole Scaffold:

-

Aromaticity and Reactivity: The benzoxadiazole ring system is aromatic and generally exhibits electron-withdrawing properties. This influences the reactivity of the fused ring system.

-

Fluorescence: Many benzoxadiazole derivatives are known to be fluorescent, a property that is sensitive to their chemical environment and substitution patterns.

-

Biological Activity: Various derivatives have shown promising biological activities, including as inhibitors for enzymes like glutathione S-transferases.

A summary of the computed chemical properties for the core molecule and a key derivative, its oxime, are presented below.

| Property | This compound (Predicted) | (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime[1][2] |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₇N₃O₂ |

| Molecular Weight | 138.13 g/mol | 153.14 g/mol |

| Exact Mass | 138.0429 g/mol | 153.053826 g/mol |

| InChI | InChI=1S/C6H6N2O2/c9-4-2-1-3-5-6(4)8-10-7-5/h1-3H2 | InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2/b7-4+ |

| InChIKey | Not Available | MPQCYPOGJHSLHA-QPJJXVBHSA-N |

| Canonical SMILES | C1CC2=NON=C2C(=O)C1 | C1CC2=NON=C2C(=NO)C1 |

Synthesis and Reactivity

A plausible synthetic workflow for a related benzoxadiazole is depicted below. This diagram illustrates a general approach that could potentially be adapted for the synthesis of the target molecule.

Caption: A generalized synthetic workflow for the preparation of a 2,1,3-benzoxadiazole scaffold.

The reactivity of this compound is expected to be dictated by the ketone functional group and the electron-withdrawing nature of the benzoxadiazole ring. Potential reactions could include:

-

Nucleophilic addition to the carbonyl group: The ketone at the 4-position is susceptible to attack by nucleophiles. This is exemplified by the formation of the corresponding oxime derivative.

-

Reactions at the α-protons: The protons on the carbon atoms adjacent to the ketone (positions 5 and 7) are expected to be acidic and could participate in enolate formation and subsequent reactions.

-

Reduction of the ketone: The carbonyl group can likely be reduced to a hydroxyl group using standard reducing agents.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. However, spectral information for its oxime derivative provides insights into the core structure.

NMR Spectroscopy of (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime:

-

¹H NMR: Spectra are available and would show signals corresponding to the protons on the saturated portion of the cyclohexene ring, as well as the oxime proton.[1][2]

-

¹³C NMR: Spectra would reveal the chemical shifts of the carbon atoms in the molecule, including the characteristic signal for the carbon of the C=NOH group.

Mass Spectrometry of (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime:

-

GC-MS data is available and would show the molecular ion peak corresponding to its exact mass.[1]

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the reviewed literature of specific biological activities or signaling pathway interactions for this compound. However, the broader class of 2,1,3-benzoxadiazole derivatives has been investigated for various pharmacological effects.

For instance, certain 7-nitro-2,1,3-benzoxadiazole derivatives have been identified as suicide inhibitors of glutathione S-transferases (GSTs). These compounds have been shown to induce apoptosis in tumor cell lines. The proposed mechanism involves the conjugation of the benzoxadiazole derivative with glutathione (GSH), which then binds tightly to the active site of the GST enzyme.

The logical relationship for this inhibitory mechanism is illustrated in the following diagram:

Caption: A simplified diagram illustrating the proposed mechanism of GST inhibition by a 7-nitro-2,1,3-benzoxadiazole derivative.

Given the structural similarities, it is plausible that this compound and its derivatives could be explored for similar biological activities. However, this would require dedicated experimental investigation.

Experimental Protocols

As previously noted, a specific experimental protocol for the synthesis of this compound is not available in the public domain. However, a general procedure for the synthesis of a 2,1,3-benzoxadiazole from a 2-nitroaniline precursor, based on established methods, is provided below for illustrative purposes.

Illustrative Synthesis of a 2,1,3-Benzoxadiazole Scaffold:

Step 1: Cyclization to form the N-oxide

-

Dissolve the substituted 2-nitroaniline in a suitable organic solvent (e.g., diethyl ether).

-

Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., concentrated KOH solution).

-

Cool the mixture in an ice bath and slowly add an oxidizing agent (e.g., sodium hypochlorite solution) while stirring vigorously.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude 2,1,3-benzoxadiazole 1-oxide.

Step 2: Deoxygenation to the 2,1,3-Benzoxadiazole

-

Dissolve the crude 2,1,3-benzoxadiazole 1-oxide in a suitable solvent (e.g., toluene).

-

Add a deoxygenating agent (e.g., triphenylphosphine).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and purify the product by filtration and chromatography to yield the final 2,1,3-benzoxadiazole.

Disclaimer: This is a generalized protocol and would require significant optimization for the synthesis of this compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While direct experimental data on this specific molecule is scarce, its structural relationship to the well-studied benzoxadiazole family suggests a rich chemistry and potential for biological activity. Further research is warranted to fully elucidate its properties, develop efficient synthetic routes, and explore its potential applications. This guide serves as a foundational resource, collating the available information and providing a framework for future studies.

References

Navigating the Mechanistic Maze: A Technical Guide to the Biological Activities of Benzoxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the known mechanisms of action for the broader class of benzoxadiazole and oxadiazole derivatives. The information presented herein is intended to serve as a foundational resource for researchers investigating compounds containing these core scaffolds, with the understanding that the specific activities of this compound may vary.

Introduction to the Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole ring system, a fused heterocycle, is a prominent pharmacophore in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities. These compounds are recognized for their ability to interact with various biological targets, leading to diverse pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The electronic nature of the benzoxadiazole ring contributes to its ability to participate in various non-covalent interactions with biological macromolecules, making it a versatile scaffold for drug design.

Core Mechanisms of Action of Benzoxadiazole Derivatives

Research into benzoxadiazole and its related oxadiazole analogs has unveiled several key mechanisms through which these compounds exert their biological effects. A predominant area of investigation has been their application as anticancer agents, where they have been shown to modulate critical cellular processes.

Enzyme Inhibition

A primary mechanism of action for many benzoxadiazole derivatives is the inhibition of key enzymes involved in disease progression.

-

Glutathione S-Transferases (GSTs): Certain 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have been identified as potent inhibitors of glutathione S-transferases.[1] For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) acts as a suicide inhibitor, binding to the H-site of GSTs and forming a stable complex.[1] This inhibition can disrupt cellular detoxification pathways and sensitize cancer cells to other therapeutic agents.

-

Other Enzymatic Targets: The broader class of oxadiazole-containing compounds has been shown to inhibit a range of other enzymes crucial for cancer cell survival, including telomerase, histone deacetylases (HDACs), thymidylate synthase, and topoisomerase II.[2]

Modulation of Cellular Signaling Pathways

Benzoxadiazole derivatives can interfere with intracellular signaling cascades, often leading to the induction of apoptosis in cancer cells.

-

JNK Signaling Pathway: A well-documented example is the activation of the c-Jun N-terminal Kinase (JNK) signaling pathway by NBDHEX.[3] This compound disrupts the inhibitory complex between GSTP1-1 and JNK, leading to JNK activation and subsequent apoptosis.[3] This mechanism highlights the potential for targeted activation of pro-apoptotic pathways.

Quantitative Data on Biologically Active Benzoxadiazole and Oxadiazole Derivatives

The following tables summarize key quantitative data for representative benzoxadiazole and oxadiazole derivatives, illustrating their potency against various biological targets and cell lines.

| Compound | Target/Cell Line | Activity Metric | Value | Reference |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | Me501 Human Melanoma | IC50 | 1.2 ± 0.1 µM | [3] |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | A375 Human Melanoma | IC50 | 2.0 ± 0.2 µM | [3] |

| 2-(2,3-Dihydrobenzo[b][4][5]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | Telomerase | IC50 | 1.27 ± 0.05 µM | [2] |

| 1,2,4-Oxadiazole Derivative 16a | MCF-7 (Breast Cancer) | IC50 | 0.68 µM | [6] |

| 1,2,4-Oxadiazole Derivative 16a | A-549 (Lung Cancer) | IC50 | 1.56 µM | [6] |

| 1,2,4-Oxadiazole Derivative 16a | A-375 (Melanoma) | IC50 | 0.79 µM | [6] |

| 1,2,4-Oxadiazole Derivative 16b | MCF-7 (Breast Cancer) | IC50 | 0.22 µM | [6] |

| 1,2,4-Oxadiazole Derivative 16b | A-549 (Lung Cancer) | IC50 | 1.09 µM | [6] |

| 1,2,4-Oxadiazole Derivative 16b | A-375 (Melanoma) | IC50 | 1.18 µM | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and extension of these findings. Below are generalized protocols for key experiments cited in the literature concerning benzoxadiazole derivatives.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of a test compound on the viability of cancer cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays

Objective: To quantify the inhibitory effect of a test compound on a specific enzyme.

Methodology (General Spectrophotometric Assay):

-

Reagent Preparation: Prepare a buffer solution, the enzyme, the substrate, and the test compound at various concentrations.

-

Reaction Mixture: In a microplate well or cuvette, combine the buffer, the enzyme, and the test compound. Incubate for a short period to allow for binding.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of the enzymatic reaction.

-

Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to an appropriate model (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC50 or Ki value.

Visualizing the Mechanisms

Diagrams are provided below to illustrate a key signaling pathway and a typical experimental workflow.

Caption: JNK signaling pathway activation by a benzoxadiazole derivative.

Caption: General workflow for screening benzoxadiazole derivatives.

Conclusion and Future Directions

The benzoxadiazole scaffold represents a promising starting point for the development of novel therapeutics. The diverse mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, underscore the versatility of this chemical class. While significant progress has been made in understanding the biological activities of various derivatives, further research is warranted to elucidate the precise mechanisms of action for specific compounds like this compound. Future studies should focus on target identification and validation, as well as the exploration of structure-activity relationships to optimize potency and selectivity. Such efforts will be instrumental in translating the therapeutic potential of this important class of compounds into clinical applications.

References

- 1. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and its Derivatives: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and its derivatives. Due to the limited availability of public domain spectroscopic data for the parent ketone, this document focuses on the well-characterized oxime derivative, (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime . This guide aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzoxadiazole-based compounds in drug discovery and materials science.

Introduction to 2,1,3-Benzoxadiazoles

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of a benzene ring with a 1,2,5-oxadiazole ring, impart a range of biological activities and interesting photophysical characteristics. Derivatives of this core structure have been investigated for their potential as anticancer agents, enzyme inhibitors, and fluorescent probes. A thorough understanding of their spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and the interpretation of structure-activity relationships (SAR).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime.

Table 1: ¹H NMR Spectroscopic Data of (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

Note: While the existence of a ¹H NMR spectrum is confirmed, the detailed peak assignments are not publicly available in the search results. A typical ¹H NMR spectrum for this compound would show signals corresponding to the aliphatic protons on the dihydro portion of the ring and the oxime proton.

Table 2: ¹³C NMR Spectroscopic Data of (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime[1]

| Chemical Shift (δ, ppm) | Assignment |

| Data not fully available in search results |

Note: The availability of a ¹³C NMR spectrum is indicated, but specific chemical shift values are not provided in the search results. The spectrum would be expected to show distinct signals for the sp² and sp³ hybridized carbons in the molecule.

Table 3: Mass Spectrometry Data for (4E)-6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime[1]

| m/z | Interpretation |

| Data not fully available in search results |

Note: A Gas Chromatography-Mass Spectrometry (GC-MS) profile is available for this compound, which would provide the molecular ion peak and characteristic fragmentation patterns aiding in its identification.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific parameters for the title compound are not fully detailed in the provided search results, the following represents standard methodologies for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired to observe the chemical shifts, multiplicities, and integrals of the hydrogen nuclei.

-

¹³C NMR Acquisition: Carbon NMR spectra, often proton-decoupled, are acquired to identify the number and chemical environment of the carbon atoms.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, which separates the components of a mixture before detection.

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ions, which can be interpreted to elucidate the structure of the compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a thin film) or in solution.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The instrument passes infrared radiation through the sample, and the absorbance at different wavenumbers is measured.

-

Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule (e.g., C=O, C=N, N-O).

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis and a potential synthetic pathway for benzoxadiazole derivatives.

An In-Depth Technical Guide to 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one and its derivatives, compounds of interest in medicinal chemistry and drug development. While a specific CAS number for the parent compound remains unassigned, this document consolidates available data on closely related analogues, including its N-oxide and oxime derivatives. It covers plausible synthetic routes, spectral and physicochemical properties, and explores potential biological activities with a focus on the c-Jun N-terminal kinase (JNK) signaling pathway. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area.

Chemical Identity and Physicochemical Properties

A CAS number has been assigned to the N-oxide derivative:

-

Compound Name: 2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, 1-oxide

-

CAS Number: 40345-49-1

Spectroscopic data has been reported for the oxime derivative, (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime. This information is crucial for the characterization of this class of compounds.

Table 1: Spectroscopic Data for (4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one oxime [1][2]

| Spectroscopy Type | Data Highlights |

| 1H NMR | Available spectral data can be accessed through specialized databases for detailed chemical shift and coupling constants. |

| 13C NMR | Available spectral data can be accessed through specialized databases for detailed chemical shift information. |

| Mass Spectrometry (GC-MS) | The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[1] |

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be extrapolated from general methods for the synthesis of benzofuroxans (benzoxadiazole-N-oxides) and related derivatives.[3][4]

General Synthetic Approach for the Dihydro-benzoxadiazolone Core

A potential synthetic pathway could involve the oxidative cyclization of a suitably substituted o-nitroaniline precursor. The synthesis of benzofuroxan, a related structure, often involves the reaction of an ortho-substituted nitrobenzene with a reducing agent or a nucleophile.[3]

Experimental Protocol: Plausible Synthesis of the this compound Core

This protocol is a generalized procedure based on known methods for analogous compounds. Optimization will be required for specific substrates.

Materials:

-

Substituted 1,2-dinitrocyclohexene

-

Sodium azide or other suitable nitrene source

-

Solvent (e.g., Dimethylformamide - DMF)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve the substituted 1,2-dinitrocyclohexene in an appropriate solvent, such as DMF, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add sodium azide to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.

-

After the initial reaction subsides, heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the desired this compound derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure.

Biological Activity and Signaling Pathways

Derivatives of 2,1,3-benzoxadiazole have been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties.[5][6] Of particular interest is the interaction of some benzoxadiazole derivatives with the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in apoptosis, inflammation, and cellular stress responses.[][8]

The JNK Signaling Pathway

The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[] Activation of the JNK pathway can lead to the phosphorylation of various downstream targets, including the transcription factor c-Jun, ultimately resulting in apoptosis or other cellular responses. Some benzoxadiazole derivatives have been shown to induce apoptosis through the activation of the JNK pathway.[9]

Below is a simplified representation of the JNK signaling pathway potentially modulated by benzoxadiazole derivatives.

Caption: Simplified JNK signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound derivatives, standard in vitro assays can be employed.

3.2.1. Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on cultured cells.[10][11]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

-

Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.2.2. Western Blotting for JNK Activation

This protocol is used to detect the phosphorylation (activation) of JNK in response to treatment with a test compound.[12][13]

Materials:

-

Cultured cells treated with the test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-JNK and anti-total-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for the desired time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total-JNK to ensure equal loading.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While data on the parent compound is limited, the available information on its derivatives suggests a rich chemistry and potential for biological activity, particularly through the modulation of the JNK signaling pathway. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of new compounds based on this heterocyclic system, paving the way for future discoveries in drug development.

Workflow and Logical Relationships

The following diagram illustrates the workflow from compound synthesis to the evaluation of its biological effect on the JNK signaling pathway.

Caption: Experimental workflow.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 13. bio-rad.com [bio-rad.com]

Technical Guide: Solubility and Properties of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining solubility in organic solvents. Furthermore, it outlines a plausible synthetic route for the compound and explores the potential biological significance of the broader benzoxadiazole class of molecules, particularly in the context of cell signaling pathways relevant to drug development.

Solubility of this compound

Predicted Solubility Profile

Based on its chemical structure, which contains both polar (ketone, N-oxide) and non-polar (dihydro-aromatic ring) moieties, this compound is expected to exhibit moderate solubility in a range of organic solvents. Its solubility will likely be highest in polar aprotic solvents and lower in non-polar and polar protic solvents. A suggested list of solvents for initial screening is provided in the experimental protocol.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Hexane) of analytical grade

-

Scintillation vials or flasks with airtight screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. The presence of undissolved solid should be visible at the end of this period.

-

Sample Collection and Filtration: Once equilibrium is reached, stop the shaker and allow the solid to settle. Carefully withdraw a sample from the supernatant using a micropipette. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

Data Presentation:

The determined solubility data should be presented in a clear, tabular format for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Chloroform | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| Hexane | 25 | Experimental Value | Experimental Value |

Synthesis and Experimental Workflow

While a specific, documented synthesis for this compound is not readily found, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of related benzoxadiazole structures.

Proposed Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of this compound. This would likely involve the cyclization of a suitably substituted cyclohexane-1,2-dione derivative.

Caption: Proposed synthetic workflow for this compound.

Biological Context: Benzoxadiazoles in Signaling Pathways

Benzoxadiazole derivatives have been investigated for their potential as therapeutic agents, particularly as inhibitors of key signaling proteins. A notable area of research is their activity as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[3][4][5] VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

VEGFR-2 Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified VEGFR-2 signaling pathway and the putative point of inhibition by benzoxadiazole derivatives.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Crystal Structure of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one: Data Unavailability and Analysis of Related Structures

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Crystal Structure of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

This technical guide addresses the request for information on the crystal structure of this compound. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific crystal structure data for this compound is not publicly available at this time. No published studies providing the crystallographic parameters, such as unit cell dimensions, bond lengths, and angles for this compound, could be identified.

While direct experimental data for the target compound is unavailable, this guide provides an analysis of closely related compounds containing the 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole core structures for which crystallographic data have been reported. This information can offer valuable insights into the potential structural characteristics and intermolecular interactions of the requested molecule.

Context and Importance of the 2,1,3-Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole moiety, also known as benzofurazan, is a prominent heterocyclic scaffold in medicinal chemistry and materials science. Derivatives of this structure are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their unique electronic properties also make them useful as fluorophores and components in organic electronics.[1][2] The investigation of their crystal structures is crucial for understanding structure-activity relationships, designing novel therapeutic agents, and engineering new materials.

Analysis of Related Crystal Structures

In the absence of data for this compound, we can examine the crystal structures of related benzothiadiazole derivatives to infer potential structural features. For instance, the crystal structure of 4,7-di-2-thienyl-2,1,3-benzothiadiazole has been determined, revealing a planar benzothiadiazole core with the thiophene rings twisted relative to the central ring system.[3] Such studies provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state packing and properties of these compounds.

Synthesis of 2,1,3-Benzoxadiazole Derivatives

While a specific protocol for the synthesis and crystallization of this compound is not available, general methods for the synthesis of the 2,1,3-benzoxadiazole core have been reported. A common route involves the dehydration of o-nitroanilines. For example, 2,1,3-benzoxadiazole-1-oxide can be synthesized from 2-nitroaniline, which can then be deoxygenated to form the 2,1,3-benzoxadiazole ring.[1][2]

A general workflow for the synthesis of such derivatives is outlined below.

Caption: General workflow for synthesis and crystal structure determination.

Potential Signaling Pathways and Biological Activity

Derivatives of benzoxadiazoles and related heterocycles have been implicated in various biological pathways. For example, certain nitro-benzoxadiazole derivatives have been shown to inhibit glutathione S-transferases (GSTs), leading to the activation of the JNK signaling pathway and apoptosis in cancer cells. While no specific signaling pathways have been identified for this compound, its structural similarity to other biologically active oxadiazoles suggests potential for interaction with various cellular targets.[1][2]

Caption: Hypothetical interaction with a cellular signaling pathway.

Conclusion and Future Directions

References

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties [mdpi.com]

Potential Biological Activity of the Benzoxadiazole Core: A Technical Overview

Disclaimer: This technical guide explores the potential biological activity of the 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one core structure. Due to a lack of specific published data on this exact molecule, this document focuses on the well-characterized biological activities of a closely related and extensively studied class of compounds: 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives . The information presented herein, particularly regarding the anticancer properties of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), serves as a proxy to infer the potential therapeutic applications of the broader benzoxadiazole scaffold.

Introduction to the Benzoxadiazole Scaffold

Benzoxadiazole and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities stem from the unique electronic and structural properties of the benzoxadiazole ring system, which allows for a wide range of molecular interactions. While the specific biological profile of this compound remains to be elucidated, the extensive research on NBD derivatives provides a strong foundation for predicting its potential as a bioactive molecule.

Anticancer Activity of 7-Nitro-2,1,3-Benzoxadiazole (NBD) Derivatives

A prominent member of the NBD family, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has demonstrated potent anticancer activity across various cancer cell lines. This activity is primarily attributed to its role as an inhibitor of Glutathione S-Transferases (GSTs), particularly the Pi class isozyme (GSTP1-1), which is often overexpressed in tumor cells and contributes to drug resistance.

Quantitative Biological Activity Data

The cytotoxic and inhibitory activities of NBDHEX have been quantified in several studies. The following tables summarize the key findings.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Me501 | Human Melanoma | 1.2 ± 0.1 | [1] |

| A375 | Human Melanoma | 2.0 ± 0.2 | [1] |

| H69 | Small Cell Lung Cancer | 2.3 ± 0.6 | [2] |

| H69AR (MRP1-overexpressing) | Small Cell Lung Cancer | 4.5 ± 0.9 | [2] |

| MCF-7 | Breast Cancer | 3.35 ± 0.18 (Adriamycin) | [3] |

| MCF-7/ADR (Adriamycin-resistant) | Breast Cancer | 150.57 ± 3.07 (Adriamycin) | [3] |

Table 1: In vitro cytotoxicity (IC50) of NBDHEX against various human cancer cell lines.

| Enzyme | Inhibition | IC50 (µM) | Reference |

| GSTP1-1 | - | 0.80 | [4] |

| GSTM2-2 | - | < 0.01 | [4] |

| GSTpi | 50% inhibition | 0.5 - 1.0 | [3] |

Table 2: Inhibitory activity of NBDHEX against Glutathione S-Transferase (GST) isozymes.

Mechanism of Action: JNK Pathway Activation

The primary mechanism of action for the anticancer activity of NBDHEX involves the inhibition of GSTP1-1. This inhibition leads to the disruption of the protein-protein interaction between GSTP1-1 and c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. The dissociation of this complex results in the activation of the JNK signaling pathway, ultimately leading to programmed cell death in cancer cells.

References

- 1. In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol, a specific glutathione S-transferase inhibitor, overcomes the multidrug resistance (MDR)-associated protein 1-mediated MDR in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NBDHEX re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Theoretical Exploration of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one: A Technical Guide for Drug Discovery and Materials Science

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive theoretical overview of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited direct experimental and theoretical studies on this specific molecule, this document outlines the established computational methodologies and protocols used for the broader class of 2,1,3-benzoxadiazole derivatives. The data presented herein is illustrative, based on typical findings for related structures, to provide a framework for future research.

Introduction to 2,1,3-Benzoxadiazoles

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a prominent heterocyclic structure in the development of novel therapeutic agents and functional organic materials.[1] Derivatives of this core have demonstrated a wide array of biological activities, including anticancer and antimicrobial properties.[2][3] Their unique electronic and photophysical characteristics also make them valuable as fluorescent probes and components in organic electronics.[4][5]

Theoretical and computational studies are crucial for understanding the electronic structure, molecular properties, and reactivity of these compounds.[1] In silico methods, such as Density Functional Theory (DFT) and molecular docking, facilitate the rational design of new derivatives with optimized properties, thereby accelerating the discovery and development process.[1] This guide focuses on the theoretical approaches applicable to this compound.

Proposed Synthesis Pathway

While a specific synthesis for this compound is not extensively documented, a plausible synthetic route can be extrapolated from established methods for related benzoxadiazole derivatives. A potential pathway could involve the cyclization of a suitably substituted cyclohexane-1,3-dione derivative.

Core Theoretical Methodologies and Protocols

The theoretical investigation of this compound would employ a range of computational chemistry techniques to elucidate its structural, electronic, and biological properties.

Density Functional Theory (DFT)

DFT is a fundamental method for determining the electronic structure and optimized geometry of molecules, offering a good balance between computational cost and accuracy.[1]

Protocol for Geometry Optimization and Electronic Properties:

-

Software: Calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

-

Functional and Basis Set Selection: The B3LYP hybrid functional with a 6-311++G(d,p) basis set is a common choice for geometry optimization and electronic structure calculations of organic molecules.[6]

-

Calculation: A geometry optimization calculation is run to find the lowest energy conformation of the molecule.

-

Analysis: From the optimized structure, key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP) can be calculated.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the photophysical properties, such as UV-visible absorption spectra, TD-DFT is the standard method for calculating electronic excited states.[1]

Protocol for Simulating UV-Vis Absorption Spectra:

-

Ground State Optimization: An initial DFT optimization of the ground state geometry is performed as described above.[1]

-

Excited States Calculation: A TD-DFT calculation is then performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths for a number of excited states.

-

Spectral Simulation: The calculated excitation energies (converted to wavelengths) and their corresponding oscillator strengths are used to generate a theoretical UV-Vis spectrum. This is often done by convoluting the results with Gaussian functions for better comparison with experimental data.[1]

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[7] This is essential in drug discovery for identifying potential drug candidates.[1] Given the anticancer activity of related compounds that inhibit Glutathione S-transferase P1-1 (GSTP1-1), this protein is a logical target for docking studies.[8][9]

Protocol for Ligand-Protein Docking:

-

Software: Commonly used software includes AutoDock, Schrödinger Maestro, or MOE.

-

Receptor Preparation: The 3D crystal structure of the target protein (e.g., human GSTP1-1, PDB ID: 1AQW) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

-

Docking Simulation: The ligand is docked into the active site of the receptor, and the resulting binding poses are scored based on their predicted binding affinity.

-

Analysis: The best scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data for this compound, based on values reported for similar benzoxadiazole and benzothiadiazole derivatives in the literature. These values are for illustrative purposes and would need to be confirmed by specific calculations for the target molecule.

Table 1: Calculated Electronic Properties (Illustrative)

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

Table 2: Simulated Spectroscopic Data (Illustrative)

| Parameter | Value | Method |

|---|---|---|

| λmax (Absorption) | 380 nm | TD-DFT/B3LYP/6-311++G(d,p) |

| Oscillator Strength | 0.45 | TD-DFT/B3LYP/6-311++G(d,p) |

Table 3: Molecular Docking Results (Illustrative)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

| GSTP1-1 | -7.2 | Tyr7, Val55, Ile104 |

Potential Biological Signaling Pathway

Based on the mechanism of action of related 7-nitro-2,1,3-benzoxadiazole derivatives like NBDHEX, a potential signaling pathway for this compound could involve the inhibition of GSTP1-1.[8][9] Inhibition of GSTP1-1 can lead to the dissociation of the JNK/GSTP1-1 complex, resulting in the activation of the JNK signaling cascade and subsequent apoptosis in cancer cells.[8]

Conclusion

Theoretical studies, grounded in quantum mechanics and molecular modeling, are indispensable for the modern research and development of 2,1,3-benzoxadiazole derivatives.[1] Methodologies such as DFT, TD-DFT, and molecular docking provide detailed, quantitative insights into molecular structure, electronic properties, and biological interactions. This predictive capability enables a more rational and efficient approach to designing novel compounds like this compound, significantly accelerating the development of new pharmaceuticals and advanced functional materials. The protocols and illustrative data presented in this guide offer a foundational framework for initiating theoretical investigations into this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico design of novel dihydropteridone derivatives with oxadiazoles as potent inhibitors of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one: Discovery and Synthetic Exploration

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is a heterocyclic compound featuring a fused ring system of a partially saturated cyclohexane ring and a 2,1,3-benzoxadiazole moiety. While specific literature on this molecule is scarce, its structural motifs are present in various biologically active compounds. The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of activities. This guide aims to provide a comprehensive overview of a potential synthetic route to this compound, drawing upon the known chemistry of its likely precursors.

A closely related compound, 2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, 1-oxide (CAS 40345-49-1), is documented, suggesting it as a key intermediate in the synthesis of the title compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a three-step process starting from 1,2-cyclohexanedione:

-

Oximation: Formation of 1,2-cyclohexanedione dioxime.

-

Oxidative Cyclization: Conversion of the dioxime to this compound N-oxide (a furoxan derivative).

-

Deoxygenation: Reduction of the N-oxide to yield the final product.

The following diagram illustrates this proposed synthetic workflow:

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

This procedure is adapted from the well-established synthesis of dioximes from 1,2-dicarbonyl compounds.[1][2]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 1,2-Cyclohexanedione | 112.13 | 11.2 | 0.1 |

| Hydroxylamine hydrochloride | 69.49 | 15.3 | 0.22 |

| Sodium hydroxide | 40.00 | 8.8 | 0.22 |

| Ethanol (95%) | - | 100 mL | - |

| Water | - | 200 mL | - |

Procedure:

-

Dissolve 1,2-cyclohexanedione in 100 mL of 95% ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride in 100 mL of water and a solution of sodium hydroxide in 100 mL of water.

-

Cool both aqueous solutions in an ice bath. Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution with constant stirring.

-

Add the resulting cold hydroxylamine solution dropwise to the ethanolic solution of 1,2-cyclohexanedione over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

A white precipitate of 1,2-cyclohexanedione dioxime will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 80-90% Physical Properties: White crystalline solid.

The oxidative cyclization of vicinal dioximes to form furoxans (1,2,5-oxadiazole 2-oxides) is a known transformation. Various oxidizing agents can be employed.[3][4]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 1,2-Cyclohexanedione dioxime | 142.16 | 14.2 | 0.1 |

| Sodium hypochlorite (10-15% solution) | 74.44 (as NaClO) | ~150 mL | Excess |

| Dichloromethane | - | 200 mL | - |

| Sodium sulfate (anhydrous) | - | - | - |

Procedure:

-

Suspend 1,2-cyclohexanedione dioxime in 100 mL of dichloromethane in a 500 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add the sodium hypochlorite solution dropwise to the stirred suspension over a period of 1 hour.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 40-60% Physical Properties: Yellowish oil or low-melting solid.

The deoxygenation of benzoxadiazole N-oxides (benzofuroxans) to the corresponding benzofurazans is typically achieved using trivalent phosphorus reagents.[5][6]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| This compound N-oxide | 154.12 | 7.7 | 0.05 |

| Triphenylphosphine (PPh₃) | 262.29 | 14.4 | 0.055 |

| Toluene | - | 100 mL | - |

Procedure:

-

Dissolve this compound N-oxide and triphenylphosphine in 100 mL of toluene in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The residue will contain the product and triphenylphosphine oxide.

-

Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield: 70-85% Physical Properties: To be determined.

Data Presentation

Table 1: Summary of Physical and Chemical Data for Key Compounds

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1,2-Cyclohexanedione | 765-87-7 | C₆H₈O₂ | 112.13 | Colorless to yellow liquid |

| 1,2-Cyclohexanedione dioxime | 492-99-9 | C₆H₁₀N₂O₂ | 142.16 | White crystalline solid |

| This compound N-oxide | 40345-49-1 | C₆H₆N₂O₃ | 154.12 | Yellowish oil/solid |

| This compound | N/A | C₆H₆N₂O₂ | 138.12 | To be determined |

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been reported, the broader class of benzoxadiazole derivatives has been implicated in various biological processes. For instance, certain nitro-substituted benzoxadiazoles can act as nitric oxide (NO) donors, a key signaling molecule.[7]

The logical workflow for the characterization of a novel compound like this compound is presented below.

Conclusion

While the history of this compound remains to be fully elucidated, this guide provides a scientifically sound and plausible approach to its synthesis and characterization. The proposed pathway leverages well-documented chemical transformations, offering a solid foundation for researchers and drug development professionals interested in exploring this and related heterocyclic systems. Further investigation is warranted to confirm the proposed synthetic route and to explore the biological activities of this novel compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 6. The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of [1,2,5]Oxadiazolo[3,4-d]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one core structure is a key component of the broader benzofurazan (also known as 2,1,3-benzoxadiazole) family of fluorophores. These heterocyclic compounds have garnered significant interest in bioimaging due to their sensitivity to the local microenvironment, which can result in changes to their fluorescent properties. This solvatochromic behavior, coupled with their relatively small size, makes them valuable tools for developing fluorescent probes to investigate cellular processes.

While specific fluorescence microscopy data for this compound is not extensively available in peer-reviewed literature, this document provides detailed application notes and protocols based on a closely related and well-characterized class of benzofurazan derivatives: benzofurazan sulfides. These derivatives have been successfully employed as fluorogenic probes for the detection and quantification of cellular thiols, key players in cellular redox homeostasis.[1][2][3] The principles and protocols outlined here serve as a comprehensive guide for researchers interested in utilizing benzofurazan-based probes in fluorescence microscopy.

Principle of Detection: Fluorogenic Thiol Probing

Many benzofurazan derivatives are designed as "pro-fluorophores," which are initially non-fluorescent or weakly fluorescent. Upon specific reaction with an analyte of interest, they undergo a chemical transformation that results in a highly fluorescent product. In the case of benzofurazan sulfides, the probe is virtually non-fluorescent until it reacts with a thiol-containing molecule (such as glutathione, cysteine, or thiol-containing proteins) via a sulfide-thiol exchange reaction.[1][2][3] This "turn-on" fluorescence response provides a high signal-to-noise ratio, making these probes ideal for imaging thiols in living cells.

Data Presentation

The photophysical properties of a representative benzofurazan sulfide probe (referred to as Probe 1a in Li et al., 2012) are summarized below. These values provide a starting point for designing imaging experiments with similar benzofurazan-based probes.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 430 nm | [1][2] |

| Emission Wavelength (λem) | 520 nm | [1][2] |

| Specificity | Thiols (-SH) | [1][2][3] |

| Fluorogenic Response | "Turn-on" upon reaction with thiols | [1][2][3] |

Experimental Protocols

The following protocols are generalized for the use of benzofurazan sulfide probes for imaging cellular thiols in live cells. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: General Live-Cell Staining for Cellular Thiols

This protocol outlines the basic steps for staining live cells with a benzofurazan sulfide probe to visualize the distribution of cellular thiols.

Materials:

-

Benzofurazan sulfide probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or custom set for 430 nm excitation and 520 nm emission)

Procedure:

-

Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of the benzofurazan sulfide probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging vessel.

-

Probe Loading: a. Warm the live-cell imaging medium to 37°C. b. Dilute the probe stock solution in the pre-warmed imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. c. Remove the culture medium from the cells and wash once with warm PBS. d. Add the probe-containing imaging medium to the cells. e. Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes.

-

Washing (Optional): For probes that exhibit some background fluorescence, a washing step may be beneficial. Remove the probe-containing medium and wash the cells 1-2 times with pre-warmed live-cell imaging medium.

-

Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Place the imaging dish on the stage of the fluorescence microscope. c. Excite the sample at ~430 nm and collect the emission at ~520 nm. d. Acquire images using appropriate exposure times and gain settings.

Protocol 2: Quantification of Cellular Thiol Levels

This protocol describes how to use a benzofurazan sulfide probe to quantify changes in cellular thiol levels, for example, in response to oxidative stress.

Procedure:

-

Follow steps 1-3 of the General Live-Cell Staining protocol.

-

Induce Thiol Depletion (or Increase): a. To deplete thiols, treat cells with a known thiol-depleting agent such as N-ethylmaleimide (NEM) or buthionine sulfoximine (BSO) at an appropriate concentration and duration. b. Include a vehicle-treated control group.

-

Staining and Imaging: a. After the treatment period, remove the treatment medium and wash the cells with warm PBS. b. Load the cells with the benzofurazan sulfide probe as described in Protocol 1, step 3. c. Wash the cells as described in Protocol 1, step 4 (if necessary). d. Image the cells as described in Protocol 1, step 5.

-

Image Analysis: a. Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of individual cells or regions of interest. b. Subtract the background fluorescence from the measurements. c. Compare the fluorescence intensities between the control and treated groups to quantify the relative change in cellular thiol levels.

Visualizations

Signaling Pathway: Detection of Cellular Thiols

Caption: Reaction mechanism for thiol detection.

Experimental Workflow: Live-Cell Imaging

Caption: Workflow for live-cell imaging.

References

- 1. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Untapped Potential of 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one in Drug Discovery: An Analysis of Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, have proven to be a rich source of therapeutic agents. This document explores the potential application of the 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one scaffold in drug design. Extensive literature searches reveal a notable scarcity of direct research on this specific molecule. However, by examining structurally related and well-documented benzoxadiazole and oxadiazole analogs, we can infer potential therapeutic applications and propose future research directions. This application note will delve into the known biological activities of related compounds, providing a framework for the potential exploration of this compound as a privileged scaffold in medicinal chemistry.

Analysis of Structurally Related Compounds

While direct data on this compound is limited, significant research on other benzoxadiazole and oxadiazole isomers provides valuable insights into the potential biological activities of this scaffold.

7-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives: A Case Study in Anticancer Activity

A prominent example of a bioactive benzoxadiazole is the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold. Derivatives of NBD have been extensively investigated as potential anticancer agents. One notable derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has demonstrated potent activity against various cancer cell lines.

Mechanism of Action: NBDHEX acts as a suicide inhibitor of Glutathione S-transferases (GSTs), particularly the Pi class isozyme (GSTP1-1), which is often overexpressed in tumor cells and contributes to drug resistance.[1] The inhibition of GSTP1-1 by NBDHEX disrupts its interaction with c-Jun N-terminal kinase (JNK), leading to the activation of the JNK-mediated apoptotic pathway in cancer cells.[2]

Quantitative Data on NBDHEX Activity:

| Compound | Cell Line | IC50 (µM) | Reference |

| NBDHEX | Me501 (Melanoma) | 1.2 ± 0.1 | [2] |

| NBDHEX | A375 (Melanoma) | 2.0 ± 0.2 | [2] |

This table summarizes the in vitro cytotoxicity of NBDHEX against human melanoma cell lines.

Oxadiazole Isomers in Drug Design

The broader family of oxadiazoles, including 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers, are well-established pharmacophores in a wide range of therapeutic areas. These scaffolds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Their metabolic stability and ability to participate in hydrogen bonding interactions make them attractive moieties for drug design.[3]

Experimental Protocols: A Template for Future Research

Given the absence of specific experimental data for this compound, the following protocols for the synthesis and biological evaluation of related oxadiazole derivatives can serve as a methodological template for future investigations into this novel scaffold.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol is a generalized procedure based on common synthetic routes for 1,3,4-oxadiazole derivatives.[5]

Materials:

-

Substituted acid hydrazide

-

Substituted carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Dry benzene or toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethanol or methanol for recrystallization

Procedure:

-

A mixture of the substituted acid hydrazide (1 mmol) and a substituted carboxylic acid (1 mmol) is refluxed in phosphorus oxychloride (5 mL) for 5-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TCC).

-

After completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol or methanol to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of novel compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (DMSO) is also included.

-

The plate is incubated for another 48 hours.

-

Following incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-